N-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]-N-ETHYLAMINE
Overview
Description
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-ethyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]-N-ETHYLAMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with thiosemicarbazide under acidic conditions to form the corresponding thiadiazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-ethyl-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the specific transformation but often involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiadiazolines, and various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]-N-ETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in its role as an anticancer agent, the compound may inhibit enzymes involved in DNA replication or repair, leading to the death of cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiadiazole derivatives, such as:
- 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-pyridinamine
- 5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl derivatives
- Hydrazine-coupled pyrazole derivatives
Uniqueness
What sets N-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]-N-ETHYLAMINE apart from similar compounds is its unique combination of the pyrazole and thiadiazole rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets and exhibit a broader range of biological activities compared to other similar compounds .
Properties
IUPAC Name |
5-(1,3-dimethylpyrazol-4-yl)-N-ethyl-1,3,4-thiadiazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-4-10-9-12-11-8(15-9)7-5-14(3)13-6(7)2/h5H,4H2,1-3H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAROFGNIKZDUIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(S1)C2=CN(N=C2C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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